molecular formula C17H12F3N3O B4394065 4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide

4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4394065
M. Wt: 331.29 g/mol
InChI Key: UIEHSDSDVVOSFX-UHFFFAOYSA-N
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Description

4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism by which 4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)benzoic acid
  • 2-(trifluoromethyl)aniline
  • N-(2-(trifluoromethyl)phenyl)benzamide

Uniqueness

4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of the pyrazole ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O/c18-17(19,20)14-4-1-2-5-15(14)22-16(24)12-6-8-13(9-7-12)23-11-3-10-21-23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHSDSDVVOSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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